2,6-difluoro-N-(4-phenylpiperazine-1-carbothioyl)benzamide
Description
2,6-Difluoro-N-(4-phenylpiperazine-1-carbothioyl)benzamide is a fluorinated benzamide derivative featuring a 4-phenylpiperazine-1-carbothioyl substituent. Its synthesis involves reacting 4-(4-X-phenylsulfonyl)benzoic acid hydrazides with 2,4-difluorophenyl isothiocyanate, followed by cyclization to form 1,2,4-triazole derivatives . Structural confirmation is achieved via 1H-NMR, 13C-NMR, IR spectroscopy, and elemental analysis. Key spectral features include:
Properties
IUPAC Name |
2,6-difluoro-N-(4-phenylpiperazine-1-carbothioyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3OS/c19-14-7-4-8-15(20)16(14)17(24)21-18(25)23-11-9-22(10-12-23)13-5-2-1-3-6-13/h1-8H,9-12H2,(H,21,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJRLNSWVUIBAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=S)NC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>54.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49821236 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(4-phenylpiperazine-1-carbothioyl)benzamide typically involves the following steps:
Formation of the Piperazine Derivative: The synthesis begins with the preparation of the piperazine derivative.
Introduction of the Difluorobenzamide Group:
Formation of the Carbothioyl Group: Finally, the carbothioyl group is introduced through a thioetherification reaction, where the piperazine derivative is reacted with a suitable thiol reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-(4-phenylpiperazine-1-carbothioyl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the difluorobenzamide moiety.
Oxidation and Reduction Reactions: The phenylpiperazine moiety can participate in oxidation and reduction reactions, leading to the formation of different oxidation states.
Thioetherification Reactions: The carbothioyl group can undergo further thioetherification reactions with various thiol reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) and sodium borohydride (reduction) are commonly used.
Thioetherification: Thiol reagents such as thiophenol are used under mild conditions.
Major Products
The major products formed from these reactions include substituted derivatives of this compound, which can exhibit different chemical and biological properties .
Scientific Research Applications
2,6-difluoro-N-(4-phenylpiperazine-1-carbothioyl)benzamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs for treating various diseases.
Biological Research: It is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Material Science: The compound’s unique chemical properties make it a candidate for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(4-phenylpiperazine-1-carbothioyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to form hydrogen bonds with certain enzymes, such as succinate dehydrogenase, which can inhibit their activity and affect cellular metabolism . This interaction is crucial for its potential therapeutic effects, particularly in the treatment of diseases where enzyme inhibition is beneficial .
Comparison with Similar Compounds
N-(4-Cyanophenyl)-2,6-difluorobenzamide vs. Prop-2-ynyl Analogue
- Structural Differences: Replacing the N-(4-cyanophenyl) group with a prop-2-ynyl chain (C8–C10) alters steric and electronic properties. The acetylene bond (C9–C10) in the prop-2-ynyl derivative has a bond length of 1.162(3) Å, characteristic of sp-hybridized carbons .
N-(4-Benzhydrylpiperazine-1-carbothioyl)-2,6-difluorobenzamide
RO2959 (2,6-Difluoro-N-[5-(4-methyl-1-(thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl)pyrazin-2-yl]benzamide)
- Key Differences : Incorporates a pyrazine-thiazole-piperidine scaffold instead of phenylpiperazine-carbothioyl.
- Biological Activity : Inhibits store-operated calcium entry (SOCE) by blocking IP3-dependent CRAC currents, reducing T-cell proliferation and cytokine production .
- SAR Insight : The pyrazine-thiazole system likely enhances target engagement compared to simpler carbothioyl derivatives.
(S)-2,6-Difluoro-N-(3-methyl-1-(phenylthio)butan-2-yl)benzamide (L11)
- Structural Features : Substitutes the carbothioyl-piperazine group with a chiral thioether side chain.
- Spectral Data : 13C NMR shows distinct shifts for the benzamide carbonyl (δ 170.51 ppm) and aromatic carbons (δ 126–138 ppm) .
- Implications : The thioether group may improve metabolic stability compared to carbothioyl derivatives.
Comparative Spectroscopic and Crystallographic Data
Biological Activity
2,6-difluoro-N-(4-phenylpiperazine-1-carbothioyl)benzamide is a novel compound that has garnered attention for its potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHFNOS
- Molar Mass : 361.41 g/mol
- CAS Number : 497060-84-1
The structure features a benzamide core with two fluorine atoms and a phenylpiperazine moiety, which is believed to enhance its biological activity due to increased lipophilicity and potential interactions with biological targets.
Antimicrobial Properties
Research indicates that derivatives of benzamide, including this compound, exhibit significant antimicrobial activity. For instance, related compounds have been shown to inhibit the growth of Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .
Antitumor Activity
Several studies have evaluated the antitumor properties of similar compounds. For example, compounds containing piperazine derivatives have demonstrated cytotoxic effects comparable to established anticancer drugs like doxorubicin. The mechanism often involves interaction with DNA topoisomerase II, which is crucial for DNA replication and repair .
The proposed mechanism of action for this compound includes:
- Target Interaction : Binding to specific proteins involved in disease pathways.
- Inhibition of Metabolic Pathways : Particularly in pathogenic organisms such as Mycobacterium tuberculosis.
Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of M. tuberculosis | |
| Antitumor | Cytotoxic effects via DNA topoisomerase II inhibition |
Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of similar benzamide derivatives against Mycobacterium tuberculosis. The IC values ranged from 1.35 to 2.18 μM, indicating strong inhibitory effects.
Study 2: Cytotoxicity in Cancer Cells
In vitro tests on MCF7 cancer cell lines showed that compounds with structural similarities to this compound exhibited significant cytotoxicity. The addition of these compounds in combination with doxorubicin resulted in enhanced cell death compared to doxorubicin alone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
